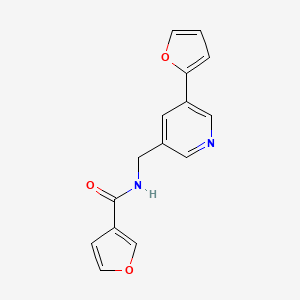

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

説明

特性

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(12-3-5-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-20-14/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGXIXVNNWWEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the pyridine ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Coupling of the furan and pyridine rings: This step involves the use of coupling reagents such as palladium catalysts in a cross-coupling reaction.

Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

化学反応の分析

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur on the furan ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Amidation: The carboxamide group can undergo further functionalization through reactions with various nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include substituted furans, reduced pyridine derivatives, and functionalized carboxamides.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide as an effective antimicrobial agent. The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating enhanced potency against resistant strains. For instance, a derivative showed an MIC of 8 ng/mL against MRSE, significantly outperforming vancomycin with an MIC of 0.5–1 μg/mL .

Anticancer Applications

The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that compounds with similar furan-pyridine frameworks have been explored for their anticancer properties.

Case Study: Anticancer Activity

In vitro studies have shown that N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can inhibit cell proliferation in several cancer cell lines. One study reported a derivative's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Antiviral Potential

The antiviral activity of compounds containing furan and pyridine rings has been documented, suggesting that N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide may also possess similar properties.

Case Study: Inhibition of Viral Replication

Research has indicated that derivatives of this compound can inhibit viral enzymes critical for replication. For example, compounds with similar structures were found to inhibit the SARS-CoV 3CLpro enzyme, which is essential for viral replication .

Structure-Based Drug Design

The unique structural characteristics of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide make it a valuable scaffold for drug design efforts aimed at developing new therapeutics.

Table: Structure-Based Drug Design Insights

| Application Area | Structural Features | Potential Targets |

|---|---|---|

| Antimicrobial | Furan and pyridine rings | Bacterial enzymes |

| Anticancer | Apoptotic pathway activators | Cancer cell receptors |

| Antiviral | Viral enzyme inhibitors | RNA-dependent RNA polymerase |

作用機序

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can interfere with biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Thiazol-Pyridine Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and others in share a pyridinyl-thiazol scaffold with substituted benzamide groups. Key differences include:

- Structural Backbone : The target compound replaces the thiazol ring with a furan-carboxamide group, reducing planarity and altering electronic properties.

- Similar analytical methods would apply to the target compound, with expected shifts in NMR signals due to furan’s distinct aromaticity compared to thiazole .

5-Nitro-2-Furancarboxylamides ()

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) and related nitro-substituted furans highlight:

- Functional Groups: The nitro group in 22a enhances electrophilicity, contrasting with the target’s non-nitrated furans. This difference could reduce reactivity in nucleophilic environments but improve stability under acidic conditions.

- Synthetic Pathways : Both compounds utilize amide coupling (e.g., carboxylic acid with amines), but the target’s pyridinylmethyl group may require multi-step synthesis, including protection/deprotection strategies .

- Spectroscopic Data: Compound 21 () shows a high melting point (297°C) and IR peaks for NH/NO₂ groups. The target’s lack of nitro substituents would eliminate NO₂-related IR bands (~1350–1500 cm⁻¹), simplifying spectral interpretation.

Ranitidine-Related Compounds ()

Ranitidine derivatives like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide share furan and amide motifs but differ critically:

- Substituents : Ranitidine analogs incorporate sulphanyl and nitroacetamide groups, which are absent in the target. These groups enhance hydrophilicity and metabolic stability but may introduce toxicity risks.

- Regulatory Considerations : Pharmacopeial standards (e.g., USP 31) for ranitidine impurities (e.g., related compound B) emphasize stringent control of sulphanyl and nitro groups, suggesting that the target’s simpler structure could streamline regulatory compliance .

Furan-3-Carboxamide Derivatives ()

Compounds such as methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) and hydrazone derivatives (97a–e) provide insights into:

- Synthetic Flexibility : details hydrazone and acyl azide formation from furan-3-carboxamides. The target’s pyridinylmethyl group could undergo similar derivatization, enabling library synthesis for structure-activity relationship (SAR) studies .

- Purification Methods : Column chromatography () and LC/MS (–9) are common for such compounds. The target’s higher molecular weight and polarity may necessitate optimized gradients in chromatographic purification.

Furopyridine Carboxamides (–9, 11)

Examples like 5-(3-(tert-butylcarbamoyl)phenyl)-...furo[2,3-b]pyridine-3-carboxamide feature fused furopyridine systems, contrasting with the target’s non-fused pyridine and furan rings:

- Electronic Properties : Fused systems delocalize π-electrons, enhancing aromatic stability. The target’s isolated rings may increase conformational flexibility, impacting binding to rigid biological targets.

- Characterization Data : LC/MS and NMR (e.g., ¹H NMR in ) are critical for confirming the target’s structure. Expected MS signals (e.g., M+H⁺) would align with its molecular formula (C₁₆H₁₃N₂O₃, exact mass 281.0923 g/mol), while pyridine protons would appear downfield (~8–9 ppm) in ¹H NMR .

生物活性

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

1. Chemical Structure and Synthesis

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide consists of a furan ring and a pyridine moiety linked through a methylene group, with a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the furan ring through cyclization of appropriate precursors.

- Pyridine Synthesis : Utilizing methods like Hantzsch or Chichibabin synthesis.

- Coupling Reactions : Employing palladium catalysts for coupling the furan and pyridine rings.

- Amidation : Reacting the intermediate with an amine to introduce the carboxamide group.

2. Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has been studied for various biological activities:

2.1 Antimicrobial Activity

Research indicates that compounds containing furan and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

2.2 Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, derivatives similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide have shown cytotoxic effects against various cancer cell lines, such as HeLa and HepG2, with IC50 values indicating potent activity . The mechanism likely involves apoptosis induction through interaction with specific cellular pathways.

2.3 Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Furan derivatives have been reported to modulate inflammatory responses by affecting signaling pathways like MAPK and PPAR-gamma . This suggests potential applications in treating inflammatory diseases.

The biological activity of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in disease pathways. The unique structural features of the compound facilitate these interactions, leading to inhibition or modulation of biological functions .

4. Comparative Analysis

To understand the uniqueness of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine | Furan and pyridine rings | Antimicrobial |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Pyridine and pyrimidine rings | Anticancer |

| Furan-3-carboxylic acid derivatives | Furan ring with carboxylic acid | Anti-inflammatory |

The distinct combination of functional groups in N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide contributes to its specific biological properties, setting it apart from other derivatives .

5. Case Studies

Several studies have provided insights into the biological efficacy of this compound:

- Antibacterial Study : A study demonstrated that a related furan derivative exhibited significant antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that the compound induces apoptosis at low concentrations, indicating potential as a therapeutic agent in oncology .

Q & A

Q. How does the furan ring’s electronic nature influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-rich furan : Participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C2/C5 positions. Use X-ray crystallography to confirm regioselectivity .

- Computational modeling : Predict reactive sites using Mulliken charge distributions .

Biological Mechanism Elucidation

Q. What experimental approaches identify the compound’s primary molecular targets?

- Methodological Answer :

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins .

- Kinome screening : Test against panels of 100+ kinases (e.g., DiscoverX KINOMEscan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。